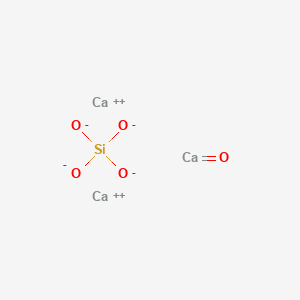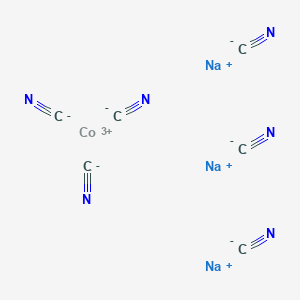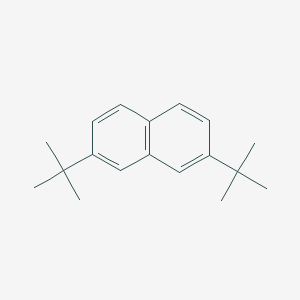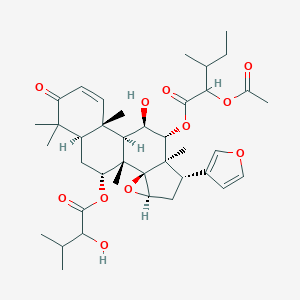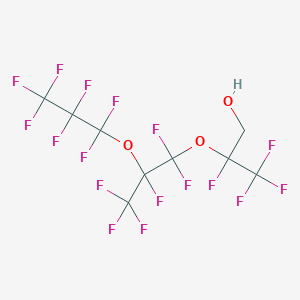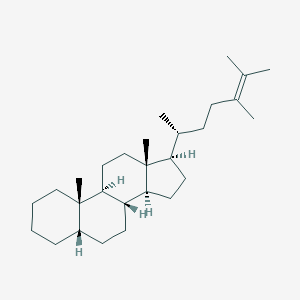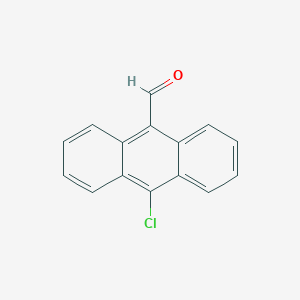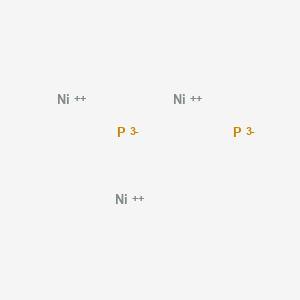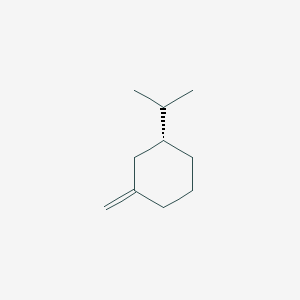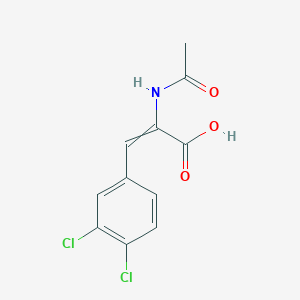
2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid
概要
説明
2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid, also known as DAAO inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a potent inhibitor of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. The inhibition of DAAO has been shown to have a positive impact on various neurological and psychiatric disorders, making it a promising candidate for drug development.
作用機序
2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors work by blocking the activity of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. This leads to an increase in the levels of D-serine, an endogenous co-agonist of the NMDA receptor. This, in turn, enhances NMDA receptor-mediated neurotransmission, which has been shown to have a positive impact on various neurological and psychiatric disorders.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors have been extensively studied in animal models and human clinical trials. Studies have shown that inhibition of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid can lead to increased levels of D-serine, which enhances NMDA receptor-mediated neurotransmission. This has been shown to have a positive impact on various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.
実験室実験の利点と制限
The advantages of using 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors in lab experiments include their high potency and specificity for 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid, making them suitable for studying the role of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid in various biological processes. However, there are also limitations to using 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors, including their potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors. One area of focus is the development of more potent and selective 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors with fewer off-target effects. Another area of focus is the development of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors in various neurological and psychiatric disorders.
科学的研究の応用
The potential therapeutic applications of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors have been extensively researched in recent years. Studies have shown that inhibition of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid can lead to increased levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This can have a positive impact on various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.
特性
CAS番号 |
14091-10-2 |
|---|---|
製品名 |
2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid |
分子式 |
C11H9Cl2NO3 |
分子量 |
274.1 g/mol |
IUPAC名 |
2-acetamido-3-(3,4-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15)(H,16,17) |
InChIキー |
HSYXRTFLJZJGAM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
正規SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
同義語 |
2-ACETYLAMINO-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

